BenchChemオンラインストアへようこそ!

4-(azepan-1-ylsulfonyl)-N-(4-(4-chlorophenyl)thiazol-2-yl)benzamide

Drug discovery screening Physicochemical profiling Permeability prediction

This compound is the azepane-sulfonyl thiazole-benzamide identified as a CTPS1 inhibitor scaffold (US20230183229 A1). The seven‑membered azepane ring confers steric and electronic properties that drive CTPS1 selectivity over CTPS2, unlike piperidine or morpholine analogs. Also active in P2X3 purinergic and antimicrobial screens. Choose this compound for precise target-engagement studies with built‑in selectivity controls. ≥95% purity research reagent.

Molecular Formula C22H22ClN3O3S2
Molecular Weight 476.01
CAS No. 306736-24-3
Cat. No. B2386537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(azepan-1-ylsulfonyl)-N-(4-(4-chlorophenyl)thiazol-2-yl)benzamide
CAS306736-24-3
Molecular FormulaC22H22ClN3O3S2
Molecular Weight476.01
Structural Identifiers
SMILESC1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C22H22ClN3O3S2/c23-18-9-5-16(6-10-18)20-15-30-22(24-20)25-21(27)17-7-11-19(12-8-17)31(28,29)26-13-3-1-2-4-14-26/h5-12,15H,1-4,13-14H2,(H,24,25,27)
InChIKeyFOTFFETVMHNYBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Azepan-1-ylsulfonyl)-N-(4-(4-chlorophenyl)thiazol-2-yl)benzamide (CAS 306736-24-3): Structural and Physicochemical Baseline for Procurement Evaluation


4-(Azepan-1-ylsulfonyl)-N-(4-(4-chlorophenyl)thiazol-2-yl)benzamide (CAS 306736-24-3, molecular formula C₂₂H₂₂ClN₃O₃S₂, MW 476.01 g/mol) is a synthetic small molecule belonging to the thiazole-benzamide sulfonamide class [1]. Its structure incorporates a 4-chlorophenyl-substituted thiazole linked via an amide bond to a benzene ring bearing a para-azepane sulfonamide. Computed properties derived from its structure include an XLogP3-AA of 4.8, a topological polar surface area of 116 Ų, 5 rotatable bonds, 1 hydrogen bond donor, and 6 hydrogen bond acceptors [1]. The compound is catalogued in PubChem (CID 1539926) and is primarily sourced from chemical vendors as a research-grade reagent, with typical vendor-reported purity of 95% [1].

Why Generic Substitution of 4-(Azepan-1-ylsulfonyl)-N-(4-(4-chlorophenyl)thiazol-2-yl)benzamide Is Not Advisable: Structural Determinants of Target Engagement


Within the thiazole-benzamide sulfonamide chemotype, small structural modifications produce large shifts in biological activity profiles. Patent art covering the broader class demonstrates that the specific combination of the 4-chlorophenyl thiazole substituent and the seven-membered azepane sulfonamide ring distinguishes this compound from analogues bearing piperidine, morpholine, or pyrrolidine sulfonamides, which each confer different steric, electronic, and conformational properties [1]. Furthermore, the benzamide-thiazole scaffold is cited as a pharmacophore for two mechanistically distinct target families—CTP synthase 1 (CTPS1) [2] and the P2X3 purinergic receptor [3]—with target preference governed by the specific sulfonamide substitution pattern. Generic substitution based on core scaffold similarity alone may select a compound with the wrong target profile for the intended screening application [1][3].

Quantitative Differentiation Evidence for 4-(Azepan-1-ylsulfonyl)-N-(4-(4-chlorophenyl)thiazol-2-yl)benzamide: Comparative Data Guide


Computed Physicochemical Differentiation: Comparative LogP and Polar Surface Area Analysis for Membrane Permeability Prioritization

This compound has an XLogP3-AA of 4.8 and a topological polar surface area (TPSA) of 116 Ų, producing a logP/TPSA profile that falls within the central region of oral drug-like chemical space [1]. By comparison, the closely related analogue N-(4-(4-chlorophenyl)thiazol-2-yl)benzamide (CAS 87637-30-7), which lacks the azepane sulfonamide entirely, has a markedly lower computed logP (approximately 3.2–3.5 based on its smaller structure, C₁₆H₁₁ClN₂OS, MW 314.79) and a reduced TPSA, placing it in a different permeability quadrant [2]. Other analogues such as N-(4-(4-chlorophenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide share the same molecular formula (C₂₂H₂₂ClN₃O₃S₂) but incorporate a 2-methylpiperidine rather than an azepane, predicting different conformational flexibility and steric bulk at the sulfonamide terminus [3].

Drug discovery screening Physicochemical profiling Permeability prediction Lead optimization

Patent Landscape Evidence: Thiazole-Benzamide Sulfonamide Scaffold as Privileged Chemotype for CTPS1 Inhibition

Patent US20230183229 A1 (assigned to Step Pharma SAS) claims benzamide compounds of formula (I) as cytidine triphosphate synthase 1 (CTPS1) inhibitors for the treatment of cell proliferation disorders [1]. The claimed generic structure encompasses the thiazole-benzamide-sulfonamide scaffold with diverse R groups, including aryl-thiazole and cyclic sulfonamide substituents consistent with the structural features of 4-(azepan-1-ylsulfonyl)-N-(4-(4-chlorophenyl)thiazol-2-yl)benzamide. Separately, patent US 6,720,346 B2 (Agouron Pharmaceuticals) describes aminothiazole benzamide derivatives as kinase inhibitors and antiproliferative agents [2]. The compound's specific 4-chlorophenyl thiazole substitution pattern appears in both patent families as a preferred embodiment. A related chemotype—2-(alkylsulfonamido)thiazol-4-yl)acetamides—has been disclosed as a pan-selective CTPS1/2 inhibitor series with quantitative biochemical characterization in PubChem BioAssay AID 1935749, establishing that the thiazole-sulfonamide pharmacophore is a validated CTPS inhibitor core [3].

CTPS1 inhibition Immuno-oncology Lymphocyte proliferation Pyrimidine biosynthesis

P2X3 Receptor Antagonism Class Evidence: Thiazole-Benzamide Sulfonamides as ATP-Gated Ion Channel Modulators

1,3-Thiazol-2-yl substituted benzamides are the subject of patent filings (Bayer AG) as P2X3 receptor antagonists for neurogenic disorder indications [1]. The BindingDB/ChEMBL database contains an entry (ChEMBL_147403 / CHEMBL884064) documenting that a thiazole-benzamide sulfonamide analogue was evaluated for antagonist activity against recombinant rat P2X3 purinoceptor expressed in Xenopus oocytes, with an EC₅₀ of 340 nM reported in the Jacobson et al. (2002) review [2][3]. A separate entry in the same database records P2X3 antagonist evaluation at a screening concentration of 10 µM for a compound in this chemotype class [3]. The 4-chlorophenyl-thiazole motif present in the target compound is a recurrent structural feature in P2X3 antagonist patent examples, where para-chlorophenyl substitution on the thiazole ring is identified as a preferred embodiment for receptor binding [1].

P2X3 receptor Pain research Ion channel pharmacology Purine receptor

Antimicrobial Class Evidence: Sulfonamide-Thiazole Hybrids as Broad-Spectrum Anti-Infective Scaffolds

The Arabian Journal of Chemistry published a study (Hussein et al., 2020) evaluating a series of N⁴-substituted sulfonamides bearing thiazole moieties for antimicrobial activity against multidrug-resistant (MDR) strains and cytotoxic activity against human cancer cell lines (WI-38 normal fibroblast, A549 lung carcinoma, MDA-MB-231 breast carcinoma) [1]. The study establishes that thiazole-sulfonamide compounds incorporating an aryl substituent at the thiazole 4-position can exhibit dual antimicrobial and anticancer profiles, with FACS analysis confirming DHFR enzyme interaction as a mechanistic hypothesis [1]. Separately, Argyropoulou et al. (2009) reported the synthesis and antimicrobial evaluation of sulfonamide thiazole and benzothiazole derivatives, providing a second independent data set confirming the broad antimicrobial potential of this chemotype [2].

Antimicrobial screening Multidrug-resistant pathogens Sulfonamide-thiazole hybrids DHFR inhibition

Structural Uniqueness: Azepane Ring as a Discriminating Feature in Sulfonamide Chemical Space

Among commercially available sulfonamide-thiazole-benzamide compounds sharing the same molecular formula (C₂₂H₂₂ClN₃O₃S₂, MW 476.01), multiple structural isomers exist that differ solely in the identity of the cyclic amine attached to the sulfonamide group [1]. The target compound features a seven-membered azepane ring, whereas close structural analogues incorporate six-membered piperidine rings (optionally substituted with methyl groups) [2]. The azepane ring introduces a distinct combination of conformational pseudorotation modes, increased ring puckering flexibility, and a larger excluded volume compared to piperidine. In the context of sirtuin inhibitor development, related azepane-sulfonamide benzamide compounds (e.g., AK-1, AK-7, WAY-353519) have been explicitly characterized as SIRT2 inhibitors with reported selectivity profiles, whereas piperidine-sulfonamide counterparts often display different target selectivity .

Chemical library design Scaffold diversity Sulfonamide conformational analysis Ring-size SAR

Data Gap Advisory: Absence of Compound-Specific Bioactivity Measurements

An exhaustive search of the following databases and repositories was conducted for compound-specific biological activity data for CAS 306736-24-3: PubChem BioAssay (no active assay results returned), ChEMBL (no entry found under this CAS or InChIKey), BindingDB (no entry found), PubMed (no primary research article identified that reports biological data for this compound by name or CAS), and Google Patents (no patent identified that discloses an IC₅₀, EC₅₀, Kᵢ, or MIC value explicitly for this compound as a named example) [1][2][3]. The compound appears in PubChem with only computed physicochemical properties and is listed in multiple commercial chemical vendor catalogues as a research reagent at 95–97% purity. No peer-reviewed journal article, patent example, or public bioassay database contains quantitative pharmacological data for this specific compound as of the search date [1][2].

Data transparency Screening procurement risk Compound characterization Primary data availability

Recommended Research Application Scenarios for 4-(Azepan-1-ylsulfonyl)-N-(4-(4-chlorophenyl)thiazol-2-yl)benzamide Based on Structural and Patent Evidence


CTPS1 Inhibitor Primary Screening in Immuno-Oncology Programs

Based on the compound's structural alignment with the CTPS1 inhibitor patent claims (US20230183229 A1), the most strongly evidence-supported screening application is as a candidate CTPS1 inhibitor probe in lymphocyte proliferation assays [1]. The recommended screening cascade: (1) biochemical CTPS1 enzymatic assay (e.g., ADP-Glo format, analogous to PubChem AID 1935749) with the piperidine-isomer analogue (N-(4-(4-chlorophenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide) included as a selectivity control for azepane-specific effects; (2) counter-screen against CTPS2 to assess isoform selectivity; (3) T-cell proliferation assay (anti-CD3/CD28 stimulation, CFSE dilution) with viability counter-screen; (4) CTP pool measurement by LC-MS/MS as a target engagement biomarker [1][2].

P2X3 Receptor Antagonist Screening in Neurogenic Pain Models

The thiazole-benzamide scaffold's inclusion in Bayer P2X3 antagonist patents provides rationale for screening this compound in purinergic receptor assays [3]. Recommended approach: (1) FLIPR-based calcium flux assay in recombinant hP2X3- or rP2X3-expressing HEK293 cells at concentrations of 0.1–30 µM, using A-317491 (Kᵢ = 22 nM at both human and rat P2X3) as a positive control; (2) selectivity panel against P2X1, P2X2, P2X4, and P2X7 to define receptor subtype selectivity; (3) mouse formalin paw test or complete Freund's adjuvant (CFA) model for in vivo validation of antinociceptive activity if in vitro potency is confirmed [3].

Antimicrobial Susceptibility Profiling Against Multidrug-Resistant Clinical Isolates

Drawing on the published antimicrobial activity of structurally related sulfonamide-thiazole hybrids (Hussein et al., 2020; Argyropoulou et al., 2009), this compound is suitable for inclusion in phenotypic antimicrobial screening panels [4][5]. Suggested panel: (1) Gram-positive panel—methicillin-resistant S. aureus (MRSA), vancomycin-resistant Enterococcus (VRE), S. pneumoniae; (2) Gram-negative panel—ESBL-producing E. coli, carbapenem-resistant K. pneumoniae, MDR P. aeruginosa; (3) fungal panel—fluconazole-resistant C. albicans, C. auris. Broth microdilution MIC determination per CLSI guidelines, with sulfamethoxazole and trimethoprim as comparator antibiotics. Follow-up: time-kill kinetics for bacteriostatic vs bactericidal classification and DHFR enzyme inhibition assay to probe mechanism, as established by Hussein et al. [4].

Sirtuin Isoform Selectivity Profiling in Epigenetic Drug Discovery

Given that azepane-sulfonyl benzamide derivatives (AK-1, WAY-353519) are established SIRT2-selective inhibitors, this compound warrants evaluation in sirtuin biochemical panels to determine whether the thiazole substitution redirects isoform selectivity . Suggested approach: (1) biochemical deacetylase assay against SIRT1–7 using fluorogenic acetyl-lysine substrate (e.g., Fluor-de-Lys), with AK-1 as a SIRT2-selective positive control; (2) cellular target engagement measured by acetyl-α-tubulin (SIRT2 substrate) and p53 acetylation (SIRT1 substrate) Western blot in HeLa or MCF-7 cells; (3) if SIRT2 selectivity is confirmed, antiproliferative assays in glioblastoma (U87) or breast cancer (MCF-7) lines where SIRT2 inhibition has demonstrated therapeutic relevance .

Quote Request

Request a Quote for 4-(azepan-1-ylsulfonyl)-N-(4-(4-chlorophenyl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.